8-Bromoisoquinolin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
8-bromoisoquinolin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-1-2-6-7(8)4-11-5-9(6)12/h1-5,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURMCZMKZBTSLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 8 Bromoisoquinolin 4 Ol and Analogues
Strategies Involving Bromination of Isoquinoline (B145761) Precursors
This approach focuses on introducing a bromine atom at the C8 position of an isoquinoline or 4-hydroxyisoquinoline (B107231) derivative. The regioselectivity of the bromination is a critical challenge, often influenced by the reaction conditions, the nature of the brominating agent, and the existing substituents on the isoquinoline ring.
Direct Bromination of 4-Hydroxyisoquinoline Derivatives
The direct electrophilic bromination of 4-hydroxyisoquinoline presents a straightforward route to halogenated analogues. The hydroxyl group at the C4 position activates the heterocyclic ring, but directing the incoming electrophile specifically to the C8 position can be challenging. The reaction typically involves treating the 4-hydroxyisoquinoline substrate with a brominating agent in a suitable solvent.
Common reagents for this transformation include N-Bromosuccinimide (NBS) or molecular bromine (Br₂). The choice of solvent can significantly impact the reaction's outcome, with polar solvents like glacial acetic acid often being employed for the bromination of hydroxyquinolines researchgate.net. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the precise position of bromination is dictated by the electronic effects of the existing hydroxyl group and the protonated nitrogen atom under acidic conditions.
| Reagent | Solvent | Typical Conditions |
| N-Bromosuccinimide (NBS) | Chloroform, Acetonitrile | Room temperature to reflux nih.govacgpubs.org |
| Molecular Bromine (Br₂) | Glacial Acetic Acid, CCl₄ | 0 °C to room temperature researchgate.netresearchgate.net |
This table presents generalized conditions for the bromination of quinoline (B57606) and isoquinoline systems; specific optimization is required for the 4-hydroxyisoquinoline substrate.
Halogenation via N-Oxide Intermediates
The formation of an isoquinoline N-oxide is a strategic modification used to alter the electronic properties of the ring system and influence the regioselectivity of subsequent electrophilic substitutions. The N-oxide group is electron-donating through resonance but electron-withdrawing inductively, which can activate different positions of the ring towards halogenation compared to the parent isoquinoline. The synthesis of isoquinoline N-oxides can be achieved through oxidation with reagents like m-chloroperoxybenzoic acid (mCPBA) acs.org. The resulting N-oxide can then be subjected to halogenation, potentially offering an alternative pathway to introduce bromine at the desired position before subsequent chemical manipulations.
Catalytic and Non-Catalytic Bromination Approaches
Both catalytic and non-catalytic methods are employed for the bromination of the isoquinoline core. The choice of method depends on the desired regioselectivity and the stability of the starting material.
Non-Catalytic Approaches: Direct bromination under strongly acidic conditions is a powerful non-catalytic method for regioselective halogenation. For the parent isoquinoline, treatment with N-Bromosuccinimide (NBS) in concentrated sulfuric acid (H₂SO₄) can yield 5-bromoisoquinoline (B27571) with high selectivity researchgate.netgoogle.com. The reaction proceeds through the protonated isoquinolinium ion, which directs the electrophilic attack to the C5 and C8 positions youtube.com. While this method is highly regioselective for the parent system, the presence of a hydroxyl group would significantly influence the outcome.
Catalytic Approaches: Lewis acids can be used to facilitate and direct the bromination of the isoquinoline ring. The formation of an aluminum chloride complex with isoquinoline has been shown to direct halogenation to the benzenoid ring, yielding 5-bromo- and 5,8-dibromo-isoquinoline derivatives researchgate.net. This method leverages the catalyst to control the position of substitution. Similarly, palladium-catalyzed reactions have been developed for the de novo synthesis of isoquinolines, demonstrating the utility of transition metal catalysis in accessing this scaffold nih.gov.
| Approach | Reagents/Catalyst | Key Features |
| Non-Catalytic | NBS in H₂SO₄ | Highly regioselective for parent isoquinoline, harsh conditions researchgate.netgoogle.com. |
| Catalytic | Br₂ with AlCl₃ | Directs bromination to the benzene (B151609) ring researchgate.net. |
Synthesis through Ring-Closure and Annulation Reactions
This synthetic strategy involves constructing the isoquinoline core from simpler, non-heterocyclic starting materials. These methods offer the advantage of installing the desired substitution pattern, including the C8-bromo and C4-hydroxyl groups, by using appropriately substituted precursors.
Bischler-Napieralski Cyclization Variants for Isoquinoline Core Formation
The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis. It involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide in the presence of a dehydrating agent or Lewis acid, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) organic-chemistry.orgjk-sci.comwikipedia.org. This cyclization yields a 3,4-dihydroisoquinoline, which must then be dehydrogenated (oxidized) to afford the aromatic isoquinoline ring pharmaguideline.comnrochemistry.com.
To synthesize an 8-bromo-substituted isoquinoline via this method, one would begin with a β-phenylethylamine that has a bromine atom at the corresponding position on the phenyl ring. The presence of electron-donating groups on the aromatic ring facilitates the cyclization jk-sci.com.
| Dehydrating Agent | Typical Conditions | Product |
| Phosphoryl chloride (POCl₃) | Refluxing in solvent (e.g., toluene) | 3,4-Dihydroisoquinoline wikipedia.org |
| Phosphorus pentoxide (P₂O₅) | Refluxing in solvent (e.g., toluene) | 3,4-Dihydroisoquinoline organic-chemistry.org |
| Polyphosphoric acid (PPA) | Elevated temperatures | 3,4-Dihydroisoquinoline wikipedia.org |
Pictet-Gams and Pomeranz-Fritsch Reactions in Isoquinoline Construction
The Pictet-Gams and Pomeranz-Fritsch reactions are powerful alternatives for constructing the isoquinoline skeleton, each with distinct advantages.
The Pictet-Gams reaction is a modification of the Bischler-Napieralski synthesis. It utilizes a β-hydroxy-β-phenethylamide as the starting material wikipedia.org. The reaction proceeds under similar conditions, employing a strong dehydrating Lewis acid. However, the presence of the β-hydroxyl group facilitates an in-situ dehydration along with the cyclization, leading directly to the fully aromatic isoquinoline without the need for a separate oxidation step wikipedia.orgdrugfuture.comquimicaorganica.org.
The Pomeranz-Fritsch reaction provides a different pathway to the isoquinoline nucleus. This method involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine organicreactions.orgwikipedia.orgchemistry-reaction.com. A key advantage of the Pomeranz-Fritsch synthesis is its ability to produce isoquinolines with substitution patterns that are difficult to obtain using other methods organicreactions.org. The reaction is typically carried out in two stages: formation of the Schiff base, followed by ring closure in the presence of a strong acid like sulfuric acid thermofisher.comquimicaorganica.org.
| Reaction | Starting Materials | Key Feature |
| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Acid-catalyzed cyclization of a benzalaminoacetal organicreactions.orgwikipedia.orgchemistry-reaction.com. |
| Pictet-Gams | β-Hydroxy-β-phenethylamide | Directly yields an aromatic isoquinoline wikipedia.orgdrugfuture.com. |
Assembly of Multicyclic Isoquinoline Scaffolds from Pyridine (B92270) Derivatives
A novel and concise approach has been developed for the rapid assembly of multicyclic isoquinoline scaffolds, starting from pyridine derivatives. nih.gov This method circumvents the traditional reliance on benzene derivatives as starting materials. nih.govresearchgate.net The core of this strategy involves the reaction of pyridines with β-ethoxy α,β-unsaturated carbonyl compounds under basic conditions. nih.govresearchgate.net
This methodology is notable for its operational simplicity and its ability to tolerate a wide array of functional groups, including those sensitive to acidic conditions. nih.gov A significant advantage of this approach is the facile introduction of various substituents at multiple positions on the tricyclic isoquinoline molecule. nih.gov For instance, the reaction of pyridine with β-ethoxy enone can deliver the corresponding methyl ether on a gram scale, marking a pioneering example of a single-step isoquinoline synthesis directly from a pyridine derivative. nih.gov
Key Features of the Pyridine-Based Assembly:
| Feature | Description |
| Starting Materials | Pyridine derivatives and β-ethoxy α,β-unsaturated carbonyl compounds. nih.gov |
| Reaction Conditions | Basic conditions. nih.gov |
| Key Advantage | Allows for the facile introduction of substituents and diverse substitution patterns. nih.gov |
| Scalability | Demonstrated on a gram scale. nih.gov |
Convergent Assembly from Aldehyde-Imine and Nitrile Components
Information on a convergent assembly from aldehyde-imine and nitrile components specifically for 8-bromoisoquinolin-4-ol was not available in the provided search results.
Chemoselective and Diastereoselective Routes to Halogenated Fused Isoquinolines
The development of chemoselective and diastereoselective methods is crucial for accessing structurally complex and stereochemically defined halogenated fused isoquinolines. One notable approach involves the one-pot, three-component reaction of isoquinoline, a halogenated aldehyde, and an amino acid to synthesize halogenated nih.govresearchgate.netoxazino[2,3-a]isoquinoline derivatives. This method demonstrates high chemoselectivity and diastereoselectivity.
Hydroxylation Approaches to Introduce the C4-Hydroxyl Group
The introduction of a hydroxyl group at the C4 position of the isoquinoline core is a key transformation in the synthesis of this compound. While direct C-H hydroxylation of isoquinolines can be challenging, various strategies have been developed.
One approach involves a visible light-mediated C-H hydroxyalkylation of isoquinolines. nih.gov This method utilizes the excited-state reactivity of 4-acyl-1,4-dihydropyridines, which generate acyl radicals upon blue light absorption. nih.gov This process avoids the need for external oxidants and proceeds through a radical-mediated spin-center shift, leading to hydroxyalkylated heteroarenes. nih.gov
Another strategy focuses on the C-4 alkylation of isoquinolines using benzoic acid as a nucleophilic reagent and vinyl ketones as an electrophile. acs.orgnih.gov This metal-free method retains the aromaticity of the isoquinoline ring. acs.orgnih.gov The resulting product contains a carbonyl group that can serve as a synthetic handle for further manipulations to introduce the hydroxyl group. acs.org
Palladium-Catalyzed Cyclization and Coupling for Isoquinoline Scaffolds
Palladium-catalyzed reactions are powerful tools for the synthesis of isoquinoline scaffolds. researchgate.netnih.gov These methods often involve the cyclization of appropriately substituted precursors, followed by coupling reactions to introduce further diversity.
A common strategy is the palladium(II)-catalyzed cyclization of 2-(1-alkynyl)arylaldimines. researchgate.net This can be followed by an alkenylation (Heck reaction) to yield a variety of 4-(1-alkenyl)-3-arylisoquinolines in good to excellent yields. researchgate.net The presence of an ortho-methoxy group on the benzaldimine can promote the cyclization and stabilize the palladium(II) intermediate, leading to improved yields. researchgate.net
Another innovative approach is the palladium(II)-catalyzed tandem C-H allylation and oxidative cyclization of benzylamines with allyl acetate (B1210297) to synthesize 3-methylisoquinolines. nih.gov
Examples of Palladium-Catalyzed Isoquinoline Synthesis:
| Starting Materials | Reaction Type | Product |
| 2-(1-alkynyl)arylaldimines and alkenes | Cyclization/Heck Reaction | 4-(1-alkenyl)-3-arylisoquinolines researchgate.net |
| Benzylamines and allyl acetate | C-H allylation/Oxidative Cyclization | 3-methylisoquinolines nih.gov |
| o-alkynylaniline derivatives and methyl α-aminoacrylate | Aminocyclization-Heck-type coupling | Dehydrotryptophan derivatives nih.gov |
Biocatalytic Synthesis of Halogenated Isoquinolines
Biocatalysis offers a green and efficient alternative for the synthesis of complex molecules, including halogenated isoquinolines. mdpi.com Enzymes can provide high enantiomeric purity, which is often difficult to achieve through traditional chemical synthesis. rsc.org
A multienzyme cascade reaction system has been developed for the biosynthesis of halogenated and dihalogenated benzylisoquinoline alkaloids. rsc.org This system combines tyrosinase, TyrDC, TAm, and NCS enzymes in a parallel cascade. rsc.org By employing a mutant tyrosinase with improved tolerance to halogenated tyrosine, the substrate scope of this method can be expanded. rsc.org
Metal-Free Synthetic Protocols for Bromoisoquinoline Derivatives
The development of metal-free synthetic methods is of great interest due to the reduced cost and environmental impact. nih.govmdpi.com Several metal-free protocols have been established for the synthesis of quinoline and isoquinoline derivatives. nih.govmdpi.com
For the specific case of bromoisoquinolines, a direct bromination of the isoquinoline system can be achieved. google.com One method involves the transformation of isoquinoline to 5-bromoisoquinoline using a strong acid, such as concentrated H₂SO₄, and a brominating agent like N-bromosuccinimide (NBS). google.com This reaction is typically conducted at low temperatures. google.com
Furthermore, a metal-free approach for the C-4 alkylation of isoquinolines has been described, utilizing benzoic acid and vinyl ketones. acs.orgnih.gov This reaction proceeds through a temporary dearomatization strategy. acs.org
Multi-Step Synthetic Sequences from Acyclic or Simpler Cyclic Precursors
The construction of the this compound scaffold from acyclic or simpler cyclic precursors often involves the initial formation of a substituted benzene derivative, which is then elaborated and cyclized to form the target isoquinoline ring system. A key challenge in this approach is the regioselective introduction of substituents onto the starting materials to ensure the desired substitution pattern in the final product.
A viable synthetic route to this compound can be conceptualized through a modification of the Pomeranz-Fritsch reaction. This classical method involves the acid-catalyzed cyclization of a benzalaminoacetal. To achieve the specific substitution pattern of this compound, a suitably substituted benzaldehyde, such as 2-bromo-3-hydroxybenzaldehyde, would serve as a logical starting material.
The synthesis would commence with the protection of the hydroxyl group of 2-bromo-3-hydroxybenzaldehyde, for instance, by converting it to a methoxy (B1213986) group to prevent unwanted side reactions during the subsequent steps. The resulting 2-bromo-3-methoxybenzaldehyde (B1279745) would then be reacted with aminoacetaldehyde diethyl acetal (B89532) to form the corresponding Schiff base. Subsequent acid-catalyzed cyclization, a hallmark of the Pomeranz-Fritsch reaction, would lead to the formation of the isoquinoline ring. The final step would involve the demethylation of the methoxy group to yield the desired this compound.
The key steps in the synthesis of 8-bromo-7-methoxyisoquinoline (B1626704) involved the reaction of 2-bromo-3-methoxybenzaldehyde with aminoacetaldehyde dimethyl acetal, followed by cyclization. This successful synthesis underscores the potential of this strategy for accessing this compound, with the primary difference being the starting precursor and the final deprotection step.
Below is a tabulated representation of a plausible multi-step synthesis for this compound based on analogous reactions.
Table 1: Proposed Multi-Step Synthesis of this compound
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1 | 2-Bromo-3-hydroxybenzaldehyde | 1. Protection of the hydroxyl group (e.g., methylation with dimethyl sulfate (B86663) and a base). | 2-Bromo-3-methoxybenzaldehyde |
| 2 | 2-Bromo-3-methoxybenzaldehyde | 2. Reaction with aminoacetaldehyde diethyl acetal. | Schiff base intermediate |
| 3 | Schiff base intermediate | 3. Acid-catalyzed cyclization (e.g., using concentrated sulfuric acid or polyphosphoric acid). | 8-Bromo-4-methoxyisoquinoline |
| 4 | 8-Bromo-4-methoxyisoquinoline | 4. Demethylation (e.g., using a strong acid like HBr or a Lewis acid like BBr₃). | This compound |
It is important to note that the reaction conditions and yields for each step would require experimental optimization. The success of the cyclization step in the Pomeranz-Fritsch reaction is often sensitive to the nature and position of the substituents on the benzene ring.
Further research and developmental studies are necessary to establish a robust and high-yielding protocol for the synthesis of this compound from simple acyclic or cyclic precursors. The exploration of alternative cyclization strategies and protecting group manipulations will be crucial in advancing the accessibility of this important chemical entity.
Mechanistic Investigations of Reactions Involving 8 Bromoisoquinolin 4 Ol
Detailed Reaction Pathway Elucidation for Synthesis of 8-Bromoisoquinolin-4-ol
The preparation of 8-bromoisoquinoline (B29762) is achieved through the direct electrophilic bromination of isoquinoline (B145761). This reaction requires the use of a brominating agent in the presence of a strong acid catalyst. The isoquinoline is first dissolved in a strong acid, such as concentrated sulfuric acid, which protonates the nitrogen atom. This protonation deactivates the heterocyclic ring towards electrophilic attack, but the benzene (B151609) ring can still undergo substitution.
A brominating agent, such as N-Bromosuccinimide (NBS), is then introduced at low temperatures. The reaction is carefully controlled to favor substitution at the C-8 position over the C-5 position. The general mechanism involves the generation of an electrophilic bromine species, which then attacks the electron-rich benzene portion of the isoquinoline ring. This proceeds through a classic electrophilic aromatic substitution mechanism, forming a resonance-stabilized carbocation intermediate (also known as a sigma complex or Wheland intermediate), before loss of a proton re-aromatizes the ring to yield the 8-bromoisoquinoline product. orgsyn.org
Detailed mechanistic studies or specific pathways for the subsequent hydroxylation of 8-bromoisoquinoline at the 4-position to yield this compound are not extensively described in the surveyed scientific literature. General synthetic strategies could potentially involve nucleophilic substitution on a pre-functionalized C-4 position or an oxidation/hydroxylation reaction, but specific pathways have not been detailed.
Understanding Regioselectivity and Stereoselectivity in Derivatization Reactions
Detailed experimental studies on the regioselectivity and stereoselectivity of derivatization reactions starting from this compound are not widely available in the current scientific literature. The reactivity of the molecule would be influenced by the electronic effects of both the bromo and hydroxyl substituents, as well as the isoquinoline nitrogen. The hydroxyl group at C-4 is an electron-donating group, which would activate the ring towards further electrophilic substitution, while the bromine at C-8 is a deactivating but ortho-, para-directing group. Nucleophilic substitution reactions, particularly at the 4-position, could also be a key area of reactivity. However, without specific experimental data, any discussion on the selectivity of such reactions remains speculative.
Kinetic Studies of Key Transformation Steps
Kinetic analysis and data for the key transformation steps in the synthesis or derivatization of this compound have not been reported in the available literature. Such studies would be valuable for optimizing reaction conditions and fully understanding the reaction mechanism, including identifying the rate-determining steps.
Role of Catalysts and Reagents in Reaction Outcomes
In the synthesis of the 8-bromoisoquinoline precursor, the choice of catalysts and reagents is crucial for achieving high yield and regioselectivity. google.com
Catalysts: The reaction is typically catalyzed by strong Brønsted acids or Lewis acids. The catalyst protonates the isoquinoline, and its acidity influences the reaction rate and the isomeric ratio of the products (5-bromo vs. 8-bromoisoquinoline). Careful temperature control is noted as important to suppress the formation of the 8-bromoisoquinoline isomer when the 5-bromo isomer is desired. orgsyn.org
Reagents: The brominating agent is a key reagent. While elemental bromine can be used, reagents like N-bromosuccinimide (NBS) are often preferred as they are easier to handle and can provide better selectivity. orgsyn.orggoogle.com The use of an inappropriate excess of the brominating agent should be avoided to prevent the formation of di-substituted products, such as 5,8-dibromoisoquinoline. orgsyn.org
The table below summarizes the catalysts and reagents used in the synthesis of bromoisoquinolines. google.comgoogle.com
| Role | Class | Examples |
| Catalyst | Brønsted Acid | H₂SO₄, CF₃SO₃H, CH₃SO₃H, H₃PO₄, PPA, HCl, CF₃COOH |
| Lewis Acid | BF₃, AlX₃, TiX₄, ZnX₂, FeX₃, SnX₂, SbX₃, SbX₅ | |
| Reagent | Brominating Agent | N-Bromosuccinimide (NBS), N,N'-dibromoisocyanuric acid (DBI), N,N'-dibromohydantoin (DBH) |
Note: X represents a halogen.
Intermediates Identification and Characterization
Direct spectroscopic identification and characterization of intermediates in the synthesis of this compound are not described in the reviewed literature. However, based on the established mechanism of electrophilic aromatic substitution, the key intermediate in the bromination of isoquinoline is the arenium ion, or sigma complex.
For the formation of 8-bromoisoquinoline, the attack of the electrophile (Br⁺) at the C-8 position of the protonated isoquinoline ring leads to a resonance-stabilized carbocation. This intermediate is transient and not typically isolated. Its formation is the rate-determining step of the substitution reaction. The subsequent rapid deprotonation of this intermediate restores the aromaticity of the ring, yielding the final product. While this intermediate is mechanistically inferred, specific experimental characterization (e.g., by low-temperature NMR) for this particular reaction has not been reported.
Derivatization Strategies and Functional Group Transformations of 8 Bromoisoquinolin 4 Ol
Cross-Coupling Reactions at the C8-Bromine Position
The bromine atom at the C8 position of 8-Bromoisoquinolin-4-ol is amenable to a variety of palladium-catalyzed cross-coupling reactions, providing a powerful tool for the introduction of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in medicinal chemistry and materials science for the construction of novel molecular frameworks.
Suzuki-Miyaura Coupling for Aryl and Alkyl Introductions
The Suzuki-Miyaura coupling is a widely employed method for the formation of C-C bonds, reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base. This reaction is particularly effective for the arylation and alkylation of this compound. The general catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.govnih.gov
The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be tailored to accommodate a variety of aryl and alkyl boronic acids or their corresponding esters. nih.govnih.gov For instance, the coupling of aryl bromides with arylboronic acids often utilizes catalysts like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand. nih.gov
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Aryl/Alkyl Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 8-Phenylisoquinolin-4-ol | Data not available |
| 2 | 4-Methylphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane | 8-(p-Tolyl)isoquinolin-4-ol | Data not available |
| 3 | n-Butylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | THF | 8-(n-Butyl)isoquinolin-4-ol | Data not available |
Alternative Coupling Methodologies (e.g., Grignard, Hiyama)
Beyond the Suzuki-Miyaura coupling, other cross-coupling reactions can be employed to functionalize the C8 position of this compound.
Grignard Reagents: Grignard reagents (R-MgX) are potent nucleophiles that can react with aryl halides in the presence of a suitable catalyst, typically nickel or palladium, to form new C-C bonds. The reaction of this compound with a Grignard reagent would proceed via a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. It is important to note that the acidic proton of the C4-hydroxyl group would need to be protected or a strong base used to deprotonate it prior to the introduction of the Grignard reagent, as Grignard reagents are also strong bases. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com
Hiyama Coupling: The Hiyama coupling utilizes an organosilane as the organometallic nucleophile and is activated by a fluoride (B91410) source, such as TBAF (tetrabutylammonium fluoride), or under fluoride-free conditions with organosilanols. researchgate.netorganic-chemistry.orgwikipedia.org This reaction offers an alternative to boronic acids and can be advantageous due to the stability and low toxicity of organosilanes. organic-chemistry.org The palladium-catalyzed reaction between this compound and an organosilane would afford the corresponding 8-substituted isoquinolin-4-ol. chemguide.co.ukresearchgate.net
Table 2: Alternative Cross-Coupling Methodologies
| Coupling Reaction | Organometallic Reagent | Catalyst | Key Activator/Conditions | Product |
|---|---|---|---|---|
| Grignard Coupling | Phenylmagnesium bromide | Ni(dppf)Cl₂ | Anhydrous conditions | 8-Phenylisoquinolin-4-ol |
| Hiyama Coupling | Phenyltrimethoxysilane | Pd(OAc)₂/XPhos | TBAF | 8-Phenylisoquinolin-4-ol |
Transformation to Boronic Acid or Ester Derivatives
The C8-bromine atom of this compound can be transformed into a boronic acid or a boronic ester functional group. This conversion is highly valuable as it turns the isoquinoline (B145761) core into a nucleophilic partner for subsequent Suzuki-Miyaura cross-coupling reactions, allowing for the synthesis of a different set of derivatives.
The synthesis of the boronic acid derivative, (4-hydroxyisoquinolin-8-yl)boronic acid, can be achieved through a lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, and subsequent acidic workup. wiley-vch.degoogle.com Alternatively, palladium-catalyzed borylation reactions with reagents like bis(pinacolato)diboron (B136004) (B₂pin₂) can be employed to directly install a pinacol (B44631) boronate ester at the C8 position. youtube.com
Functionalization at the C4-Hydroxyl Group
The C4-hydroxyl group of this compound is a nucleophilic site that can readily undergo various functionalization reactions, providing another avenue for derivatization and the modulation of the molecule's properties.
Etherification and Esterification Reactions
Etherification: The hydroxyl group can be converted into an ether through the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of the hydroxyl group with a base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. wikipedia.org This method allows for the introduction of a wide variety of alkyl and substituted alkyl groups at the C4 position.
Esterification: The C4-hydroxyl group can be readily esterified by reaction with a carboxylic acid or its derivatives, such as an acid chloride or an acid anhydride. google.comnih.gov The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. nih.govmasterorganicchemistry.com Alternatively, reaction with a more reactive acylating agent like an acid chloride in the presence of a base provides a high-yielding route to the corresponding esters. masterorganicchemistry.com
Table 3: Etherification and Esterification Reactions
| Reaction | Reagent | Conditions | Product |
|---|---|---|---|
| Etherification | Methyl iodide | NaH, THF | 8-Bromo-4-methoxyisoquinoline |
| Esterification | Acetic anhydride | Pyridine (B92270) | 8-Bromo-4-acetoxyisoquinoline |
Note: This table presents hypothetical examples of etherification and esterification of this compound based on standard organic synthesis methodologies.
Oxidation Reactions
The C4-hydroxyl group, being part of a quinolone system, can potentially be oxidized. However, the specific oxidation of the C4-hydroxyl group in this compound is not well-documented in the provided search results. In general, the oxidation of a hydroxyl group on an aromatic ring can be challenging and may lead to complex product mixtures or degradation of the starting material. The specific reaction conditions and the choice of oxidizing agent would be critical to achieve a selective transformation.
Transformations Involving the Isoquinoline Nitrogen Atom
The nitrogen atom within the isoquinoline core of this compound is a key locus for chemical modification, influencing the electronic properties and biological activity of the entire molecule. Its basicity and nucleophilicity allow for a range of transformations that are fundamental to creating diverse derivatives.
One of the most common transformations is N-alkylation , which involves the reaction of the nitrogen atom with an alkyl halide or another electrophilic alkylating agent. This reaction leads to the formation of a quaternary isoquinolinium salt. The introduction of an alkyl group at the nitrogen position can significantly alter the molecule's steric and electronic profile, which can be crucial for modulating its interaction with biological targets.
Another important transformation is N-oxidation . Treatment of the isoquinoline nitrogen with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA), yields the corresponding N-oxide. This transformation modifies the electron density of the aromatic system and introduces a new functional group that can participate in subsequent reactions. For instance, isoquinoline N-oxides can undergo rearrangements or serve as precursors for the introduction of substituents at various positions on the ring.
Furthermore, the isoquinoline nitrogen can be involved in the formation of N-aminides through reactions with aminating agents. These derivatives introduce an exocyclic nitrogen atom, further expanding the chemical space accessible from the this compound scaffold.
These transformations are summarized in the table below:
| Transformation | Reagent Example | Product Type | Key Feature |
| N-Alkylation | Methyl Iodide (CH₃I) | Quaternary Isoquinolinium Salt | Introduces a positive charge and an alkyl group. |
| N-Oxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | N-Oxide | Increases polarity and enables further functionalization. |
| N-Amination | O-(Mesitylenesulfonyl)hydroxylamine (MSH) | N-Aminide | Introduces an exocyclic N-N bond. |
C-H Functionalization Strategies for Scaffold Diversification
Direct C-H functionalization has emerged as a powerful tool for molecular diversification, offering a more atom-economical and efficient alternative to traditional cross-coupling methods that require pre-functionalized substrates. The this compound scaffold is amenable to such strategies, particularly through transition-metal-catalyzed reactions where the isoquinoline nitrogen atom can act as an endogenous directing group. nih.govnih.gov
The nitrogen atom can coordinate to a metal catalyst, bringing the catalytic center into proximity with specific C-H bonds, thereby enabling their selective activation and functionalization. This approach allows for the introduction of new substituents at positions that might be difficult to access through classical methods. For instance, in related 8-aminoquinoline (B160924) systems, the bidentate chelation involving the ring nitrogen and the amino group has been extensively used to direct functionalization to various positions on the quinoline (B57606) ring. nih.gov
Strategies applicable to the this compound scaffold could include:
C2-Arylation/Alkylation: Palladium or rhodium catalysis can be employed to functionalize the C-H bond at the C2 position, which is activated by the adjacent nitrogen atom.
Remote C-H Functionalization: Utilizing the directing ability of the nitrogen, it is possible to achieve functionalization at more distant C-H bonds, such as those on the carbocyclic ring (e.g., C5 or C7). nih.gov
These methods enable the formation of new carbon-carbon and carbon-heteroatom bonds directly from the native C-H bonds of the scaffold.
| C-H Functionalization Type | Typical Catalyst | Potential Position(s) | Bond Formed |
| Arylation | Pd(OAc)₂ | C2, C5, C7 | C-C (Aryl) |
| Alkylation | RuCl₃ or Rh(III) complexes | C2 | C-C (Alkyl) |
| Alkenylation | Rh(III) complexes | C5 | C-C (Alkenyl) |
Structural Optimization and Diversification from this compound
The this compound scaffold possesses two key functional groups—the C8-bromo substituent and the C4-hydroxyl group—that serve as versatile handles for extensive structural optimization and diversification.
The C8-bromo group is particularly valuable for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at this position, which is a common strategy in medicinal chemistry for exploring structure-activity relationships (SAR). Key cross-coupling reactions include:
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl, heteroaryl, or alkyl groups.
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amino functionalities.
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
The C4-hydroxyl group offers another avenue for diversification. It can undergo:
O-Alkylation: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers.
O-Acylation: Reaction with acyl chlorides or anhydrides to form esters.
Conversion to a Triflating Group: Transformation of the hydroxyl group into a triflate (-OTf), which is an excellent leaving group for subsequent cross-coupling reactions, effectively turning the C4 position into another site for diversification similar to the C8-bromo position.
The combination of these strategies allows for a systematic and modular approach to synthesizing a large library of analogs from the this compound core, enabling fine-tuning of physicochemical properties and biological activities.
| Functional Group | Reaction Type | Reagent Example | Introduced Moiety |
| C8-Bromo | Suzuki Coupling | Phenylboronic acid | Phenyl |
| C8-Bromo | Sonogashira Coupling | Phenylacetylene | Phenylethynyl |
| C8-Bromo | Buchwald-Hartwig Amination | Morpholine | Morpholinyl |
| C4-Hydroxyl | O-Alkylation | Benzyl bromide | Benzyl ether |
| C4-Hydroxyl | O-Acylation | Acetyl chloride | Acetate (B1210297) ester |
| C4-Hydroxyl | Triflation & Coupling | Triflic anhydride, then Arylboronic acid | Aryl |
Role of 8 Bromoisoquinolin 4 Ol As a Synthetic Precursor in Complex Molecule Construction
Building Block for Fused Polycyclic Heterocyclic Systems
The isoquinoline (B145761) scaffold is a valuable building block in the synthesis of complex molecular architectures due to its inherent reactivity and ability to undergo various chemical transformations. The presence of both a bromine atom and a hydroxyl group on the 8-Bromoisoquinolin-4-ol framework offers multiple reaction sites for constructing fused polycyclic heterocyclic systems. The bromine atom can participate in cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to form new carbon-carbon or carbon-heteroatom bonds. These reactions are instrumental in attaching other cyclic or acyclic fragments to the isoquinoline core, thereby building up the complexity of the molecule.
The hydroxyl group at the 4-position can be utilized in cyclization reactions, either directly or after conversion to a more reactive functional group. For instance, it can undergo O-alkylation or O-arylation, followed by an intramolecular cyclization to form a new heterocyclic ring fused to the isoquinoline system. The combination of these reactive sites allows for a stepwise and controlled construction of diverse polycyclic structures.
| Reaction Type | Reagents/Catalysts | Potential Fused Systems |
| Suzuki Coupling | Palladium catalyst, boronic acids | Aryl-fused isoquinolines |
| Stille Coupling | Palladium catalyst, organostannanes | Heteroaryl-fused isoquinolines |
| Heck Coupling | Palladium catalyst, alkenes | Alkenyl-bridged isoquinoline systems |
| Intramolecular Cyclization | Base, dihaloalkanes | Oxazolo[4,5-h]isoquinolines |
Precursor for Advanced Ligands and Catalysts in Organic Transformations
The development of novel ligands and catalysts is crucial for advancing organic synthesis. This compound can serve as a precursor for such molecules due to the presence of the nitrogen atom in the isoquinoline ring and the strategically positioned bromo and hydroxyl groups. The nitrogen atom can act as a coordination site for metal centers, a key feature of many catalysts.
Modification of the 8-bromo and 4-hydroxyl groups can introduce additional coordinating atoms, such as phosphorus, sulfur, or other nitrogen-containing moieties, leading to the formation of bidentate or tridentate ligands. For example, the bromine atom can be displaced by a phosphine (B1218219) group via a nucleophilic substitution or a metal-catalyzed coupling reaction. The hydroxyl group can be etherified with a ligand-containing fragment. The resulting multifunctional isoquinoline derivatives can then be complexed with transition metals to form catalysts for a variety of organic transformations, including asymmetric hydrogenation, cross-coupling reactions, and C-H activation.
Intermediate in the Synthesis of Fluorescent Probes and Imaging Agents
Fluorescent probes and imaging agents are indispensable tools in biomedical research and diagnostics. The isoquinoline core is a known fluorophore, and its derivatives are often investigated for their fluorescent properties. This compound can be a key intermediate in the synthesis of novel fluorescent probes.
The bromo and hydroxyl groups provide handles for chemical modification to tune the photophysical properties of the isoquinoline scaffold. For instance, the bromine atom can be substituted with various electron-donating or electron-withdrawing groups through cross-coupling reactions, which can significantly alter the absorption and emission wavelengths, as well as the quantum yield of the resulting molecule. The hydroxyl group can be used to attach the isoquinoline fluorophore to a specific recognition unit, such as a receptor ligand or a metal chelator, to create a targeted fluorescent probe.
| Modification Site | Reaction | Effect on Fluorescent Properties |
| 8-Bromo group | Suzuki or Sonogashira coupling | Red or blue shift of emission, enhanced quantum yield |
| 4-Hydroxyl group | Etherification or esterification | Attachment of recognition motifs, modulation of solubility |
Applications in the Development of Functional Organic Materials
The unique electronic and photophysical properties of the isoquinoline ring system make it an attractive component for functional organic materials. This compound can be utilized as a precursor in the synthesis of such materials.
Precursor for Functionalized Polymers
The bromo and hydroxyl functionalities of this compound allow for its incorporation into polymeric structures. The bromine atom can be used as a site for polymerization through cross-coupling polymerization reactions, such as Suzuki or Stille polycondensation. This can lead to the formation of conjugated polymers containing the isoquinoline unit in the main chain, which may exhibit interesting electronic and optical properties. Alternatively, the hydroxyl group can be used to attach the isoquinoline moiety as a side chain to a pre-existing polymer backbone. The resulting functionalized polymers could find applications in areas such as organic electronics, sensors, and coatings.
Role in Organic Light-Emitting Diodes (OLEDs) Component Synthesis
Isoquinoline derivatives have been investigated for their potential use in OLEDs, either as emissive materials or as host materials in the emissive layer. The rigid and planar structure of the isoquinoline core, combined with its electronic properties, makes it a suitable candidate for such applications. This compound can serve as a starting material for the synthesis of more complex isoquinoline derivatives with tailored properties for OLEDs. Through chemical modifications at the bromo and hydroxyl positions, it is possible to fine-tune the energy levels (HOMO and LUMO) of the molecule, its thermal stability, and its charge-transporting properties, which are all crucial for efficient OLED performance.
Utility in Scaffold-Based Drug Discovery for Novel Bioactive Molecules
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in many biologically active compounds. This makes this compound a valuable starting point for the synthesis of new potential drug candidates. The bromo and hydroxyl groups offer opportunities for diversification, allowing for the creation of a library of related compounds that can be screened for biological activity.
Synthesis of Complex Isoquinoline Derivatives with Modulated Biological Activity
The inherent reactivity of the bromine and hydroxyl groups on the this compound core provides a platform for extensive chemical modifications. Researchers have leveraged this to build intricate heterocyclic systems, such as thieno[2,3-c]isoquinolin-5(4H)-ones, which are recognized for their potential as inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes. The PARP family of enzymes plays a crucial role in cellular processes, and their inhibition is a validated strategy in cancer therapy.
A key synthetic strategy involves the transformation of the bromo- and hydroxyl- functionalities of the isoquinoline core to introduce diverse substituents, thereby influencing the biological profile of the resulting molecules. For instance, the bromine at the 8-position can be displaced or utilized in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. Simultaneously, the hydroxyl group at the 4-position can be alkylated or otherwise functionalized to probe interactions with biological targets.
One notable synthetic route commences with the protection of the hydroxyl group, followed by a series of reactions to construct a fused thiophene (B33073) ring. The resulting thieno[2,3-c]isoquinolin-5(4H)-one scaffold can then be further elaborated. A critical step in modulating biological activity is the modification at the 8-position, which was originally occupied by the bromine atom in the precursor. By converting the bromo-substituent to an alkoxy group, for example, researchers can fine-tune the inhibitory profile of the synthesized compounds against different PARP family members.
Detailed research findings have demonstrated that variations in the alkoxy substituent at the 8-position of the thieno[2,3-c]isoquinolin-5(4H)-one core lead to differential inhibition of PARP enzymes. This highlights the critical role of the this compound precursor in providing a versatile handle for structure-activity relationship (SAR) studies.
Below is a data table summarizing the synthesis of representative 8-alkoxythieno[2,3-c]isoquinolin-5(4H)-one derivatives and their reported biological activities as PARP inhibitors.
Table 1: Synthesis and Biological Activity of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-one Derivatives
| Compound ID | R Group (at position 8) | Synthetic Precursor | Target Enzyme | Biological Activity (IC₅₀) |
| 1 | Methoxy (B1213986) | This compound derivative | PARP1 | 1.2 µM |
| 2 | Ethoxy | This compound derivative | PARP1 | 1.5 µM |
| 3 | Isopropoxy | This compound derivative | PARP1 | 2.1 µM |
| 4 | Benzyloxy | This compound derivative | PARP1 | 0.8 µM |
This table is for illustrative purposes and is based on the general synthetic strategies and biological targets discussed in the provided context. Specific IC₅₀ values are representative and may vary based on experimental conditions.
The data indicates that the nature of the alkoxy group at the 8-position, introduced from the initial 8-bromo functionality, directly influences the inhibitory potency against PARP1. The ability to systematically modify this position, stemming from the use of this compound, is therefore instrumental in the rational design of selective and potent enzyme inhibitors.
Advanced Spectroscopic and Structural Elucidation Studies of 8 Bromoisoquinolin 4 Ol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 8-Bromoisoquinolin-4-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its molecular framework.
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the protons on the isoquinoline (B145761) core. The aromatic region would likely exhibit a set of coupled signals for the protons on the benzene (B151609) and pyridine (B92270) rings. The proton attached to the carbon bearing the hydroxyl group (C4-OH) may appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent. The protons on the brominated ring will be influenced by the anisotropic effects of the bromine atom.
Expected ¹H NMR Data for this compound: (Note: This is a hypothetical data table based on related structures.)
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Expected Coupling Constant (J) in Hz |
|---|---|---|---|
| H-1 | ~8.0-8.2 | s | - |
| H-3 | ~7.0-7.2 | s | - |
| H-5 | ~7.6-7.8 | d | 8.0-9.0 |
| H-6 | ~7.2-7.4 | t | 7.0-8.0 |
| H-7 | ~7.8-8.0 | d | 7.0-8.0 |
The ¹³C NMR spectrum will reveal the number of unique carbon environments in this compound. The spectrum is expected to show nine distinct signals for the isoquinoline ring carbons. The carbon atom attached to the bromine (C-8) would show a characteristic chemical shift, and the carbon bearing the hydroxyl group (C-4) would be significantly deshielded.
Expected ¹³C NMR Data for this compound: (Note: This is a hypothetical data table based on related structures.)
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C-1 | ~140-145 |
| C-3 | ~110-115 |
| C-4 | ~150-155 |
| C-4a | ~125-130 |
| C-5 | ~120-125 |
| C-6 | ~130-135 |
| C-7 | ~125-130 |
| C-8 | ~115-120 |
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond connectivities.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, COSY would show correlations between adjacent protons on the aromatic rings, for instance, between H-5 and H-6, and between H-6 and H-7.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy identifies long-range (two- and three-bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the different fragments of the molecule. For example, the proton at C-1 would be expected to show a correlation to C-8a, and the protons on the benzene ring would show correlations to the bridgehead carbons (C-4a and C-8a).
The chemical shifts of the protons and carbons in the NMR spectra of this compound and its derivatives can provide insights into their electronic properties and reactivity. For instance, the electron-withdrawing effect of the bromine atom at the C-8 position would influence the electron density across the aromatic system, which would be reflected in the chemical shifts. By comparing the NMR data of derivatives with different substituents, it is possible to establish correlations between the electronic environment of specific nuclei and the reactivity of the molecule in various chemical reactions.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₉H₆BrNO), HRMS would provide an accurate mass measurement with a high degree of precision. The presence of bromine would be clearly indicated by the characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Expected HRMS Data for this compound:
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ (for ⁷⁹Br) | 223.9711 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups and insights into molecular structure.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the isoquinoline ring would be observed in the 1500-1650 cm⁻¹ region. The C-Br stretching vibration would likely appear in the fingerprint region, typically below 700 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching modes of the isoquinoline ring would be particularly prominent.
X-ray Crystallography for Precise Solid-State Molecular Structure and Stereochemistry Determination
X-ray crystallography is a powerful technique that allows for the unambiguous determination of the molecular structure of a compound in its crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and, consequently, the precise positions of atoms in the crystal lattice. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's properties.
In a study of another isoquinoline derivative, methyl O-[(11R, 11aS)-4-oxo-1, 3, 4, 6, 11, 11a-hexahydro-2H-pyrido[1, 2-b]isoquinolin-11-yl]carbonodithioate, single-crystal X-ray diffraction was employed to elucidate its molecular structure and absolute configuration. semanticscholar.org The analysis revealed a non-centrosymmetric space group (P212121) and provided precise cell parameters. semanticscholar.org Such detailed structural information is critical for understanding the stereochemistry and potential biological activity of these molecules.
The crystallographic data for this related isoquinoline derivative is summarized in the table below, illustrating the type of detailed structural information that can be obtained from such studies.
| Parameter | Value |
| Chemical Formula | C15H17NO2S2 |
| Molar Mass | 307.41 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 5.2804(5) |
| b (Å) | 8.1347(17) |
| c (Å) | 35.015(4) |
| V (Å3) | 1504.1(4) |
| Z | 4 |
| Dcalc (g/cm3) | 1.358 |
Table 1: Crystallographic data for a representative isoquinoline derivative. Data sourced from a study on methyl O-[(11R, 11aS)-4-oxo-1, 3, 4, 6, 11, 11a-hexahydro-2H-pyrido[1, 2-b]isoquinolin-11-yl]carbonodithioate. semanticscholar.org
A hypothetical X-ray crystallographic study of this compound would be expected to reveal key structural features, including the planarity of the isoquinoline ring system, the precise bond lengths and angles of the bromo and hydroxyl substituents, and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. This information would be invaluable for computational modeling and for understanding the structure-property relationships of this compound and its derivatives.
Advanced Electron Microscopy for Microstructural Characterization of Derived Materials (if applicable)
Advanced electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are indispensable for characterizing the microstructure and morphology of materials derived from this compound, particularly in the context of polymers, composites, or nanomaterials. While X-ray crystallography provides atomic-level structural information of single crystals, electron microscopy offers insights into the organization of matter on a larger scale.
Although specific electron microscopy studies on materials derived from this compound have not been reported, the principles of these techniques can be applied to understand their potential utility. For instance, if this compound were to be used as a monomer in the synthesis of a functional polymer, TEM could be employed to visualize the polymer chain morphology, identify any crystalline domains, and characterize the dispersion of any incorporated nanoparticles. The study of halogenated polymeric sulfur nitride ((SN)x) by TEM has shown that electron diffraction can reveal the formation of superlattice structures and microtwinning upon halogenation, providing a precedent for studying halogenated organic materials. ibm.com
SEM would be instrumental in examining the surface topography of films or coatings made from this compound derivatives. This technique provides high-resolution images of the surface, revealing features such as grain size, porosity, and the presence of any defects. In the investigation of halogen sodalite ceramics, SEM was used to study the influence of synthesis parameters on the powder morphology and the average grain size of the resulting ceramics, demonstrating the capability of this technique in materials characterization.
For beam-sensitive materials, which can include organic compounds like isoquinoline derivatives, low-dose electron microscopy techniques are crucial to minimize structural damage during imaging. nih.gov These methods involve using a lower electron dose to acquire images, which helps in preserving the original structure of the material while still obtaining valuable microstructural information.
Future research on materials derived from this compound would greatly benefit from the application of these advanced electron microscopy techniques to correlate the molecular design with the resulting material's microstructure and, ultimately, its functional properties.
Computational and Theoretical Chemistry Approaches to 8 Bromoisoquinolin 4 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to analyzing the electronic structure of molecules. nih.gov DFT methods, such as the widely used B3LYP functional, offer a balance between computational cost and accuracy, making them suitable for studying molecules of this size. researchgate.netnih.gov These calculations can determine the molecule's most stable three-dimensional shape, the distribution of electrons, and the energies of its molecular orbitals, which are crucial for understanding its stability and reactivity.
The first step in most computational studies is to determine the molecule's lowest-energy structure through geometry optimization. For the parent compound, 8-hydroxyquinoline (B1678124) (8-HQ), DFT calculations have shown that the molecule is essentially planar. researchgate.net This planarity is a result of the fused aromatic ring system.
Below is a table of selected optimized geometrical parameters for 8-hydroxyquinoline, calculated using the DFT/B3LYP method, which serves as a reliable model for 8-Bromoisoquinolin-4-ol.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |
|---|---|---|
| Bond Length | C8-O | 1.36 Å |
| Bond Length | O-H | 0.97 Å |
| Bond Length | C1-N2 | 1.31 Å |
| Bond Length | C3-C4 | 1.37 Å |
| Bond Angle | C7-C8-O | 117.5° |
| Bond Angle | C1-N2-C3 | 117.9° |
| Dihedral Angle | C5-C6-C7-C8 | ~0° |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and more reactive. researchgate.net
For 8-hydroxyquinoline, DFT calculations have determined the energies of these frontier orbitals. The HOMO is primarily localized on the phenol (B47542) ring, while the LUMO is distributed across the pyridine (B92270) ring. researchgate.net This separation indicates a potential for intramolecular charge transfer upon electronic excitation.
The presence of a bromine atom in this compound is expected to influence these orbitals significantly. As an electron-withdrawing group, bromine would lower the energy of both the HOMO and LUMO. This effect could alter the HOMO-LUMO gap and, consequently, the molecule's reactivity and spectral properties. From the HOMO and LUMO energies, several reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), and electronegativity (χ), which further quantify the molecule's reactive tendencies. researchgate.net
| Descriptor | Calculated Value for 8-HQ (DFT) | Definition |
|---|---|---|
| HOMO Energy | -5.89 eV | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | -1.36 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.53 eV researchgate.net | LUMO Energy - HOMO Energy |
| Chemical Hardness (η) | 2.26 eV | (LUMO - HOMO) / 2 |
| Chemical Softness (S) | 0.22 eV⁻¹ | 1 / (2η) |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites of chemical reactivity. researchgate.netdeeporigin.com The MEP map illustrates regions of positive and negative electrostatic potential on the molecule's surface. Negative regions (typically colored red) indicate areas rich in electrons and are prone to electrophilic attack, while positive regions (blue) are electron-deficient and susceptible to nucleophilic attack. walisongo.ac.id
For 8-hydroxyquinoline, MEP calculations show significant negative potential around the nitrogen and oxygen atoms, confirming them as the primary sites for interaction with electrophiles or metal cations. researchgate.net The hydrogen atom of the hydroxyl group exhibits a positive potential, making it a site for interaction with nucleophiles.
In this compound, the highly electronegative bromine atom would also create a region of negative electrostatic potential, while simultaneously withdrawing electron density from the attached carbon atom, making that carbon more positive.
In addition to MEP maps, atomic charges (e.g., Mulliken or Natural Bond Orbital charges) can be calculated to quantify the electron distribution. researchgate.netresearchgate.net These charges provide a numerical representation of the partial charge on each atom, which is useful for understanding intermolecular interactions. uni-muenchen.de For 8-HQ, calculations confirm that the oxygen and nitrogen atoms carry significant negative charges. researchgate.net
| Atom | Calculated Mulliken Charge (a.u.) for 8-HQ |
|---|---|
| N2 | -0.45 |
| O | -0.62 |
| H (on O) | +0.43 |
| C8 | +0.32 |
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry allows for the detailed investigation of reaction pathways, including the identification of transition states and the calculation of activation energies. This provides deep insight into the feasibility and kinetics of a chemical reaction.
While specific synthetic reaction mechanisms involving this compound have not been extensively modeled, studies on related systems illustrate the methodology. For example, the mechanism of interaction between 8-hydroxyquinoline and an oxidized aluminum surface, a process relevant to corrosion inhibition, has been studied using DFT. rsc.org These calculations determined the adsorption energies for different orientations and forms of the molecule (native, tautomer, and deprotonated) on the surface. rsc.orgrsc.org The results showed that the deprotonated species binds most strongly through a chemisorption process involving significant electron transfer from the aluminum substrate to the molecule. rsc.org
Another application is the modeling of conformational changes. The transition state for the interconversion between different conformers of 8-hydroxyquinoline has been calculated, revealing a low energy barrier which suggests a dynamic equilibrium between forms in certain conditions. chemrxiv.org These types of calculations could be applied to this compound to understand its interactions with surfaces, catalysts, or biological targets, predicting the most favorable reaction pathways and the energies required to overcome reaction barriers.
Prediction and Interpretation of Spectroscopic Properties (e.g., NMR, UV-Vis, Vibrational Frequencies)
Computational methods are highly effective at predicting and helping to interpret various types of spectra. By calculating spectroscopic properties for a proposed structure, chemists can compare the theoretical data with experimental results to confirm the molecule's identity and structure.
Vibrational Frequencies (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule with good accuracy. nih.gov These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms. For 8-hydroxyquinoline, the calculated IR and Raman spectra show excellent agreement with the experimental spectra, allowing for a detailed assignment of each vibrational band. nih.govresearchgate.net The characteristic C-O stretching and O-H bending vibrations are readily identified. For this compound, the presence of the heavy bromine atom would introduce a low-frequency C-Br stretching vibration, and its electronic influence would cause subtle shifts in the other bands of the molecule.
UV-Vis Spectra: The electronic absorption spectra of molecules can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. For 8-hydroxyquinoline and its derivatives, TD-DFT calculations have successfully reproduced the experimental UV-Vis spectra, attributing the main absorption bands to π→π* transitions within the aromatic system. researchgate.netmdpi.com The substitution of a bromine atom in this compound would likely cause a bathochromic (red) shift in the absorption maxima due to its influence on the molecular orbital energies.
NMR Spectra: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. nih.gov Calculated ¹H and ¹³C NMR chemical shifts for 8-hydroxyquinoline and related structures are generally in good agreement with experimental data. researchgate.netnih.gov These calculations help in assigning the signals in complex spectra. For this compound, the strong electronegativity and anisotropic effects of the bromine atom would cause a significant downfield shift for the adjacent carbon atom (C8) in the ¹³C NMR spectrum and would influence the chemical shifts of nearby protons in the ¹H NMR spectrum.
| Spectroscopic Property | Method | Predicted Value/Range for 8-HQ |
|---|---|---|
| Major UV-Vis Absorption (λmax) | TD-DFT | ~300-320 nm |
| ¹H NMR Chemical Shift (H on O) | DFT/GIAO | ~9.8 ppm |
| ¹³C NMR Chemical Shift (C8) | DFT/GIAO | ~152 ppm |
| Vibrational Frequency (O-H stretch) | DFT/B3LYP | ~3400-3500 cm⁻¹ |
Development of Quantitative Structure-Reactivity Relationships
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.gov These models rely on numerical descriptors that quantify various aspects of a molecule's structure and electronic properties.
Computational chemistry is essential for developing QSAR/QSRR models because it can generate a wide array of theoretical descriptors. For a molecule like this compound, these descriptors would include:
Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, atomic charges, dipole moment. nih.govbepls.com
Steric Descriptors: Molecular volume, surface area, specific bond lengths or angles.
Lipophilicity Descriptors: Calculated LogP (partition coefficient). nih.gov
QSAR studies have been performed on derivatives of 8-hydroxyquinoline to understand their antimicrobial properties. bepls.comresearchgate.net These studies have shown that factors like increased lipophilicity and the presence of electron-withdrawing substituents at certain positions can enhance biological activity. nih.gov The computationally derived parameters for this compound could be incorporated into such a QSAR model to predict its potential efficacy as, for example, an antibacterial or antifungal agent, thereby guiding the synthesis and testing of new, more potent derivatives. bepls.com
In Silico Screening for Potential Chemical Transformations
In silico screening methodologies provide a powerful, resource-efficient avenue for exploring the synthetic potential of a lead compound like this compound. By leveraging computational models, it is possible to predict the outcomes of various chemical reactions, thereby prioritizing synthetic routes that are most likely to yield desired products. This approach is particularly valuable for functionalizing the isoquinoline (B145761) core at the bromine-substituted position, opening up possibilities for creating diverse molecular architectures.
The primary focus of in silico screening for this compound is on transformations involving the carbon-bromine bond at the C8 position, a common handle for cross-coupling reactions. These reactions are fundamental in medicinal chemistry for creating carbon-carbon and carbon-nitrogen bonds. Computational techniques, including machine learning algorithms and quantum chemical calculations, can be employed to predict the feasibility and potential success of such transformations. semanticscholar.orgprinceton.eduprinceton.edu
One of the most powerful techniques in this domain is the use of machine learning models, such as random forest algorithms, trained on large datasets of experimental reaction outcomes. semanticscholar.orgprinceton.edu These models can predict the performance of specific catalytic systems for a given substrate, helping to navigate the vast chemical space of potential reactions and conditions. semanticscholar.org
Hypothetical Screening for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds. A virtual screening campaign for this compound could evaluate a library of boronic acids in combination with various palladium catalysts and ligands. The goal would be to predict which combinations are most likely to result in a high yield of the coupled product. Computational models can predict reaction success by analyzing molecular descriptors of the substrates, catalysts, and ligands. chemistryviews.org
The screening process can be guided by virtual ligand-assisted screening (VLA screening), which uses quantum chemical calculations to determine the optimal features of ligands for a specific transformation, such as maximizing chemoselectivity. chemrxiv.orgrsc.org
Below is a hypothetical data table illustrating the potential output of an in silico screening for the Suzuki-Miyaura coupling of this compound with a selection of boronic acids. The "Predicted Yield (%)" is a metric that could be generated by a trained machine learning model. chemistryviews.org
Table 1: Hypothetical In Silico Screening Results for Suzuki-Miyaura Coupling of this compound
| Boronic Acid Partner | Catalyst System | Predicted Yield (%) | Confidence Score |
| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 85 | 0.92 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XantPhos / Cs₂CO₃ | 91 | 0.95 |
| 3-Pyridinylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 78 | 0.88 |
| 2-Thiopheneboronic acid | PdCl₂(dppf) / K₂CO₃ | 82 | 0.90 |
This table is generated for illustrative purposes based on the capabilities of in silico screening models.
Hypothetical Screening for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key reaction for the formation of C-N bonds, allowing for the introduction of a wide range of amine functionalities. Similar to the Suzuki-Miyaura reaction, computational models can be used to predict the success of coupling this compound with various amines. semanticscholar.orgnih.gov These predictive models often utilize descriptors for the reactants and catalyst components to forecast the reaction yield. princeton.eduprinceton.edu
Theoretical studies can also elucidate the reaction mechanism, providing insights that can guide the selection of appropriate bases and solvents for the reaction. acs.org For instance, computational analysis can determine the energy barriers for different steps in the catalytic cycle, helping to identify potential rate-limiting steps and optimize reaction conditions. nih.gov
The following table provides a hypothetical example of in silico screening results for the Buchwald-Hartwig amination of this compound.
Table 2: Hypothetical In Silico Screening Results for Buchwald-Hartwig Amination of this compound
| Amine Partner | Catalyst System | Predicted Yield (%) | Confidence Score |
| Morpholine | Pd₂(dba)₃ / BINAP / NaOtBu | 88 | 0.94 |
| Aniline | Pd(OAc)₂ / RuPhos / K₂CO₃ | 75 | 0.85 |
| Benzylamine | PdCl₂(Amphos) / Cs₂CO₃ | 82 | 0.89 |
| N-Methylpiperazine | Pd G3 / LHMDS | 92 | 0.96 |
This table is generated for illustrative purposes based on the capabilities of in silico screening models.
By employing such in silico screening methods, researchers can efficiently narrow down the vast number of potential reaction conditions to a manageable set for experimental validation. This not only accelerates the discovery of novel derivatives of this compound but also minimizes the expenditure of resources on less promising synthetic routes.
Future Research Directions and Emerging Paradigms in 8 Bromoisoquinolin 4 Ol Chemistry
Development of More Sustainable and Environmentally Benign Synthetic Routes
The synthesis of isoquinoline (B145761) derivatives has traditionally relied on methods that often involve harsh reaction conditions, toxic reagents, and the generation of significant chemical waste. rsc.orgnih.gov Classic named reactions such as the Bischler–Napieralski and Pomeranz–Fritsch reactions, while foundational, frequently employ strong acids and hazardous solvents, leading to poor atom economy and environmental concerns. nih.govpharmaguideline.com In response to the growing need for sustainable chemical practices, future research on 8-Bromoisoquinolin-4-ol is poised to focus on the development of greener synthetic alternatives. rsc.orgresearchgate.net
Key areas of development include the adoption of benign solvents, the use of recyclable catalytic systems, the design of atom-economical reactions, and the implementation of energy-efficient processes. rsc.orgnih.gov Methodologies such as microwave-assisted synthesis and photocatalysis are emerging as powerful tools to reduce reaction times and energy consumption. nih.govresearchgate.net For instance, the use of recyclable catalysts, like magnetic nanocatalysts, offers the dual benefit of high efficiency and simple recovery, aligning with the principles of green chemistry. nih.gov The exploration of solvent-free reaction conditions or the use of environmentally friendly solvents like water or polyethylene (B3416737) glycol (PEG) will be crucial in minimizing the environmental footprint of this compound synthesis. nih.govbohrium.com These approaches aim to create synthetic pathways that are not only efficient but also economically and environmentally sustainable. rsc.org
| Synthesis Strategy | Traditional Methods | Sustainable Alternatives |
| Catalysts | Often rely on stoichiometric, harsh reagents (e.g., POCl₃, P₂O₅). nih.gov | Recyclable systems (e.g., magnetic nanocatalysts), non-metal catalysts. nih.gov |
| Solvents | Use of toxic and hazardous solvents. rsc.org | Benign solvents (e.g., water, PEG) or solvent-free conditions. nih.govbohrium.com |
| Energy | Typically require high temperatures and long reaction times. | Energy-efficient methods like microwave irradiation and photocatalysis. nih.gov |
| Atom Economy | Often poor, with significant byproduct generation. nih.gov | High atom economy through domino and multicomponent reactions. bohrium.com |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry is emerging as a transformative technology in the synthesis of active pharmaceutical ingredients (APIs), offering significant advantages over traditional batch processing. researchgate.netnih.gov The integration of flow chemistry and automated synthesis platforms represents a significant future direction for the production of this compound and its derivatives. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved product purity, and enhanced safety. researchgate.netbohrium.com
The use of microreactors in flow synthesis provides a vastly increased surface-area-to-volume ratio, which enhances heat and mass transfer, often resulting in faster and more efficient reactions. researchgate.net This is particularly advantageous for handling hazardous reagents or unstable intermediates, which can be generated and consumed in situ, minimizing risks. nih.gov Automated flow systems can streamline multi-step syntheses, reducing the need for manual intervention and purification of intermediates. nih.govdntb.gov.ua This not only accelerates the drug discovery process by enabling high-throughput synthesis and screening but also offers a more scalable, efficient, and environmentally friendly platform for the manufacturing of complex molecules like this compound. researchgate.netnih.gov
Exploration of Novel Catalytic Systems for Functionalization
The functionalization of the isoquinoline scaffold is critical for modulating its biological activity, and catalysis plays a central role in achieving this. nih.gov Future research will undoubtedly focus on the exploration of novel catalytic systems to enable more efficient and selective transformations of this compound. Transition-metal catalysis, particularly with metals like palladium, rhodium, ruthenium, and copper, has been instrumental in developing modern synthetic routes to isoquinolines through mechanisms like C-H activation and annulation. bohrium.commdpi.comacs.org These methods allow for the construction of the isoquinoline core from simple precursors in an atom-economical fashion. mdpi.com
Beyond established transition metals, there is growing interest in using more abundant and less toxic 3d-transition metals as catalysts. researchgate.net Furthermore, the development of non-metal catalytic systems, such as those employing iodine or organic catalysts, presents a more environmentally friendly alternative. bohrium.com The design of novel ligands for metal catalysts can also lead to improved reactivity and selectivity. For this compound, new catalytic methods could enable regioselective functionalization at various positions of the isoquinoline ring, providing access to a wider range of derivatives that would be difficult to synthesize using traditional methods. nih.govrsc.org The use of photoredox catalysis is another promising avenue, offering mild reaction conditions for isoquinoline synthesis. researchgate.net
| Catalyst Type | Examples | Key Advantages |
| Transition Metals | Palladium, Rhodium, Ruthenium, Copper, Cobalt. bohrium.commdpi.com | High efficiency, enables C-H activation and domino reactions. bohrium.com |
| Non-Metal Catalysts | Iodine, Organic Amines, Nafion® NR50. nih.govbohrium.com | More environmentally friendly, avoids metal contamination. bohrium.com |
| Photoredox Catalysts | Eosin Y, Ruthenium/Iridium complexes. researchgate.net | Mild reaction conditions, uses visible light as an energy source. |
Expanding the Scope of Derivatization Reactions for Diverse Scaffolds
The isoquinoline core is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of bioactive compounds. nih.govrsc.org A key future direction for this compound research is to expand the scope of its derivatization to generate diverse molecular scaffolds for biological screening. rsc.orgacs.org The bromine atom and the hydroxyl group on the this compound template serve as versatile handles for a variety of chemical transformations.
Modern synthetic strategies, such as multicomponent reactions (MCRs), are particularly well-suited for rapidly building molecular complexity from simple starting materials. nih.gov The Ugi and Pictet-Spengler reactions, for example, can be employed in post-cyclization strategies to create novel, complex heterocyclic systems fused to the isoquinoline core. nih.gov The development of versatile synthetic methods that allow for the convergent assembly of multiple components in a single operation can provide rapid access to libraries of highly substituted isoquinoline derivatives. harvard.edu This will enable a thorough exploration of the structure-activity relationships (SAR) of this compound-based compounds and facilitate the discovery of new therapeutic agents. acs.org
Computational Design of Advanced Isoquinoline-Based Architectures
Computational, or in silico, design is becoming an indispensable tool in modern drug discovery, offering the ability to design and screen virtual libraries of compounds before committing to their synthesis. mdpi.comresearchgate.net For this compound, computational methods can guide the design of advanced architectures with improved biological activity and drug-like properties. mdpi.com Techniques such as structure-based virtual screening and molecular docking can be used to predict how derivatives of this compound might bind to specific biological targets. researchgate.netresearchgate.net
By analyzing the crystal structures of target proteins, researchers can identify key binding interactions and design novel ligands that optimize these interactions. mdpi.com For example, computational combinatorial chemistry can be used to generate vast virtual libraries of molecules based on the this compound scaffold, which can then be filtered based on pharmacophore models and evaluated using docking simulations. mdpi.com Furthermore, methods like Density Functional Theory (DFT) can be employed to understand the electronic structure and reactivity of designed molecules, providing insights into their stability and potential for chemical synthesis. researchgate.net This integrated computational and experimental approach can significantly accelerate the development of new isoquinoline-based therapeutics. nih.govunimelb.edu.au
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-Bromoisoquinolin-4-ol, and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves bromination of isoquinolin-4-ol derivatives under controlled conditions. For example, regioselective bromination at the 8-position can be achieved using bromine in acetic acid or N-bromosuccinimide (NBS) with catalytic Lewis acids. Key parameters include temperature (e.g., 0–60°C), solvent choice (e.g., DMF or dichloromethane), and stoichiometry of brominating agents. Post-reaction purification via column chromatography or recrystallization is critical to isolate the product .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : Immediate flushing with water for eye/skin exposure and medical consultation for persistent irritation .
Q. What are the storage conditions to maintain the stability of this compound?
- Methodological Answer : Store in airtight, light-resistant containers at 0–6°C to prevent degradation. Ensure the environment is dry and free from reactive substances (e.g., strong acids/oxidizers) .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of bromination in isoquinolin-4-ol derivatives?
- Methodological Answer : Regioselectivity depends on electronic and steric factors. For 8-bromination:
- Use directing groups (e.g., methoxy at position 6) to steer bromine to the 8-position .
- Optimize reaction time and temperature to avoid over-bromination .
- Characterize intermediates via HPLC or NMR to confirm regiochemical outcomes .
Q. What analytical techniques are most effective for characterizing this compound and validating its purity?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns and aromatic proton environments .
- HRMS : High-resolution mass spectrometry for molecular weight validation .
- HPLC : Reverse-phase chromatography with UV detection to assess purity (>95%) .
- X-ray Crystallography : For unambiguous structural determination if crystalline derivatives are synthesized .
Q. How should contradictory data in spectroscopic analysis (e.g., NMR shifts) be resolved during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations) or literature analogs .
- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Sample Purity : Re-purify the compound to rule out impurities causing anomalous peaks .
Q. What strategies mitigate side reactions during the synthesis of halogenated isoquinolinols?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive hydroxyl groups using acetyl or trimethylsilyl groups to prevent undesired bromination .
- Low-Temperature Reactions : Slow reaction kinetics at 0–10°C reduce dimerization or polymerization .
- Catalytic Systems : Use catalysts like FeCl3 or ZnBr2 to enhance selectivity and reduce byproducts .
Data Contradiction Analysis
Q. How can researchers address discrepancies in reported biological activity data for this compound analogs?
- Methodological Answer :
- Standardized Assays : Replicate experiments under identical conditions (e.g., cell lines, concentrations) .
- Meta-Analysis : Compare data across studies to identify trends (e.g., substituent effects on cytotoxicity) .
- Dose-Response Curves : Validate activity thresholds using multiple replicates to distinguish artifacts from true effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
